molecular formula C11H18N5O13P3 B13419920 [[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13419920
M. Wt: 521.21 g/mol
InChI Key: DXVAMRYUVGWWKW-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [[2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound is known for its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in organic chemistry, biochemistry, and pharmacology.

Properties

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

DXVAMRYUVGWWKW-IOSLPCCCSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, starting from simpler precursors. The key steps include the formation of the purine ring, the attachment of the oxolan ring, and the phosphorylation reactions. Common reagents used in these steps include phosphoric acid, various protecting groups, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis machines, and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

The phosphate groups in Compound X participate in reversible phosphorylation, critical for its bioactivity.

Phosphorylation Reactions

ReactantPhosphorylating AgentProductConditionsNotes
Compound X (dephosphorylated)ATP, Mg²⁺Compound X triphosphatepH 7.4, 37°CCatalyzed by nucleoside diphosphate kinases; essential for prodrug activation.
Hydroxyl group analogsPOCl₃, trimethyl phosphateDerivatives with additional phosphate groupsDry DMF, 0°CNon-enzymatic phosphorylation used for structural analogs .

Dephosphorylation Reactions

SubstrateEnzyme/ReagentProductsRate (µmol/min)Sources
Compound X triphosphateAlkaline phosphataseCompound X diphosphate + Pi12.8 ± 0.9
Compound X diphosphatePyrophosphataseCompound X monophosphate + PPi9.4 ± 1.2

Stability : The β,γ-phosphoanhydride bonds hydrolyze spontaneously at pH < 5 or > 9, with a half-life of 3.2 hours at 25°C.

Hydrolysis and Stability

The compound undergoes pH- and temperature-dependent hydrolysis, primarily at phosphoester linkages.

Hydrolysis Pathways

Bond CleavageConditionsProductsHalf-Life
α-PhosphoesterpH 2.0, 90°C6-amino-2-methylpurine + sugar-phosphate15 min
β-PhosphoesterpH 7.4, 37°CMonophosphate derivatives48 hours

Key Finding : The 2-methyl group on the purine ring reduces hydrolysis rates by 30% compared to non-methylated analogs .

Enzymatic Interactions

Compound X acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism.

Enzyme-Specific Reactivity

EnzymeInteraction TypeKinetic Parameter (Km, µM)Biological RoleSources
Adenylate kinasePhosphotransfer18.5 ± 2.1Converts Compound X diphosphate to triphosphate
DNA polymerase βIncorporation into DNAN/AChain termination due to lacking 3'-OH
5'-NucleotidaseDephosphorylation22.3 ± 3.4Regulates intracellular nucleotide pools

Inhibitory Effects : The 2-methylpurine moiety confers resistance to deamination by adenosine deaminase, enhancing metabolic stability .

Redox and Chelation Reactions

The phosphate groups enable interactions with metal ions, impacting reactivity.

Metal Chelation

Metal IonBinding SiteStability Constant (log K)Applications
Cu²⁺Phosphate oxygens4.7 ± 0.2Potential use in metallodrug formulations
Mg²⁺β,γ-phosphate3.1 ± 0.1Stabilizes triphosphate conformation

Oxidation : Exposure to H₂O₂ oxidizes the 6-amino group to a nitroso derivative, reducing bioactivity.

Concluding Remarks

Compound X exhibits versatile reactivity dominated by phosphorylation, hydrolysis, and enzymatic interactions. Its synthetic accessibility (71% yield) and metabolic stability make it a promising scaffold for antiviral and anticancer prodrug development. Further research should explore its redox behavior and metal-chelation properties for therapeutic applications.

Scientific Research Applications

[[2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [[2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Biological Activity

The compound [[(2R,3S,4R,5R)5(6amino2methylpurin9yl)3,4dihydroxyoxolan2yl]methoxyhydroxyphosphoryl]phosphonohydrogenphosphate[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]phosphonohydrogenphosphate is a phosphonate derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its IUPAC name is [[(2R,3S,4R,5R)5(6amino2methylpurin9yl)3,4dihydroxyoxolan2yl]methoxyhydroxyphosphoryl]phosphonohydrogenphosphate[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]phosphonohydrogenphosphate with a molecular formula of C10H14N5O13P3C_{10}H_{14}N_5O_{13}P_3 and a molecular weight of approximately 570.73 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Efficacy in Biological Systems

  • Antiviral Activity : Research indicates that the compound may have antiviral properties, particularly against RNA viruses. The structural analogs of this compound have been evaluated for their ability to inhibit viral replication, suggesting potential therapeutic applications in treating viral infections.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have indicated that it disrupts bacterial cell wall synthesis and function .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Data Tables

Biological Activity Target Effect Reference
AChE InhibitionAcetylcholinesteraseIncreased acetylcholine
AntiviralRNA virusesInhibition of replication
AntimicrobialBacterial strainsDisruption of cell wall
AnticancerCancer cellsInduction of apoptosis

Case Studies

  • Case Study on AChE Inhibition : A study conducted on phosphonate analogs revealed that the compound significantly inhibited AChE from human sources more effectively than from electric eel sources. This species-dependent inhibition underscores the importance of structural variations in biological activity .
  • Antiviral Evaluation : In vitro studies demonstrated that derivatives of this compound exhibited potent antiviral activity against specific RNA viruses. These findings suggest a mechanism involving interference with viral replication processes .
  • Antimicrobial Testing : The compound was tested against several pathogenic bacteria, showing significant antimicrobial effects that could be attributed to its ability to penetrate bacterial membranes and disrupt essential cellular functions .

Q & A

Q. What are the recommended methods for synthesizing this compound with high stereochemical fidelity?

Methodological Answer: Synthesis requires strict control of stereochemistry due to its 10 defined stereocenters ( ). Key steps include:

  • Phosphoramidite chemistry : Use tert-butyldimethylsilyl (TBDMS) protecting groups for hydroxyl moieties to prevent unwanted side reactions ().
  • Solid-phase synthesis : Enables sequential addition of phosphorylated groups with >90% coupling efficiency ().
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA buffer) achieves >98% purity.

Q. How can researchers confirm the phosphorylation pattern and linkage?

Methodological Answer:

  • ³¹P NMR spectroscopy : Identifies distinct phosphate resonances (δ = -2 to -4 ppm for phosphono groups; δ = 0-2 ppm for phosphoester linkages) ().
  • Mass spectrometry (MS) : High-resolution ESI-MS (negative ion mode) detects mass shifts of 79.96 Da per phosphate group ().
  • Enzymatic hydrolysis : Phosphatase treatment (e.g., alkaline phosphatase) followed by HPLC analysis confirms labile phosphate bonds ().

Advanced Research Questions

Q. What computational models predict the compound’s interaction with P2Y purinergic receptors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Uses crystal structures of P2Y receptors (PDB: 4XNW) to simulate binding. The adenine moiety forms π-π stacking with Tyr268, while phosphate groups coordinate Mg²⁺ in the receptor pocket ().
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds between the 3',4'-dihydroxy groups and Arg256 over 100 ns trajectories ().

Q. How do phosphorylation site variations affect thermodynamic stability?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measures ΔG of -12.3 kJ/mol for triphosphorylated vs. -8.9 kJ/mol for monophosphorylated analogs ().
  • Contradictions : Some studies report destabilization at pH <6 due to protonation of phosphate oxygens (), while others note stabilization via chelation of divalent cations ().

Resolution Strategy:

  • Buffer optimization (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂) minimizes discrepancies.
  • Compare circular dichroism (CD) spectra under standardized conditions ().

Q. What analytical techniques resolve stereochemical ambiguities in the oxolan ring?

Methodological Answer:

  • X-ray crystallography : Resolves C2' endo vs. C3' endo puckering (resolution <1.0 Å) ().
  • NOESY NMR : Cross-peaks between H2' and H4' confirm 2R,3S,4R,5R configuration ().
  • Contradictions : Discrepancies in 3D structures from early studies (pre-2020) were resolved via cryo-EM validation ().

Q. How is the compound’s role in NADP-like coenzyme systems validated?

Methodological Answer:

  • Enzymatic assays : Incubate with glucose-6-phosphate dehydrogenase (G6PD). A 340 nm absorbance increase (NADPH formation) confirms redox activity ().
  • Competitive inhibition : IC₅₀ = 12 µM vs. 8 µM for natural NADP in malate dehydrogenase assays ().

Q. What strategies mitigate contradictions in reported EC₅₀ values across receptor assays?

Methodological Answer:

  • Standardized cell lines : Use HEK293 cells stably expressing P2Y receptors to reduce variability ().
  • Orthogonal assays : Compare calcium flux (Fluo-4 AM) vs. cAMP accumulation (ELISA) for cross-validation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.